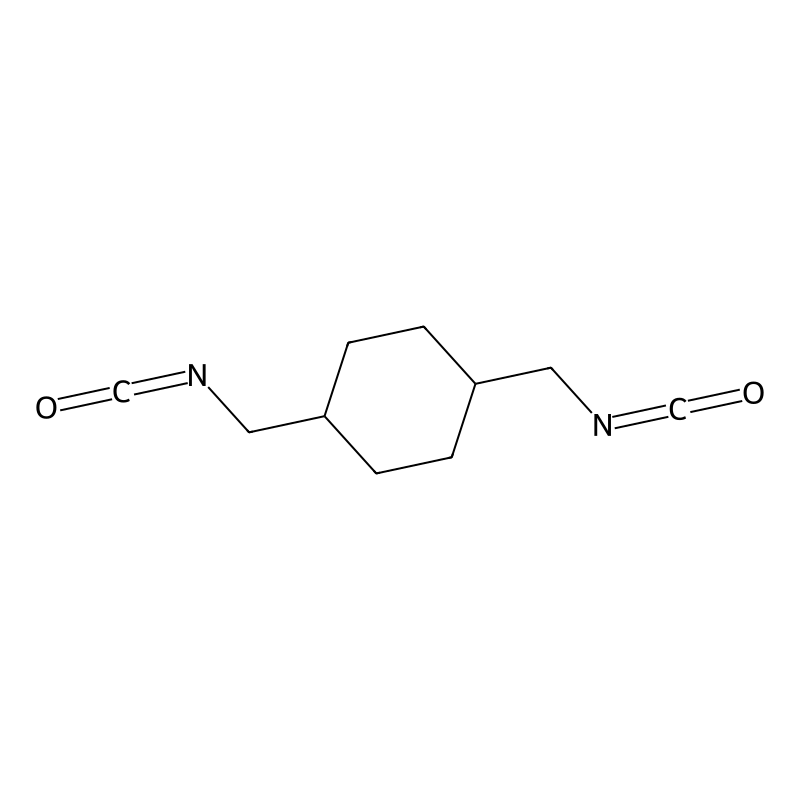

1,4-Bis(isocyanatomethyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1.4-Bis(isocyanatomethyl)cyclohexane, also known as BIC, is an organic compound synthesized from cyclohexane through a multi-step process involving ring-opening reactions and subsequent functionalization steps. Researchers have explored various synthetic methods to obtain BIC with desired purities and yields, often focusing on improving efficiency and minimizing side reactions [].

Polymeric Applications:

BIC serves as a key building block for the synthesis of various polyurethanes with unique properties. Its ability to react with different diisocyanates and diols allows researchers to design polymers with tailored functionalities for diverse applications. Studies have investigated the use of BIC-based polyurethanes in areas like:

- Elastomers: BIC-containing polyurethanes exhibit good elasticity, making them suitable for applications like coatings, membranes, and seals [].

- Thermoplastics: BIC can be incorporated into thermoplastic polyurethanes, offering improved thermal stability and mechanical properties relevant for automotive and engineering applications [].

- Biomedical materials: Researchers have explored the potential of BIC-based polyurethanes for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their biocompatibility and tunable properties [].

Material Science Applications:

Beyond polymers, BIC finds applications in other areas of material science. Studies have explored its use in:

- Crosslinking agents: BIC can react with various functional groups to form crosslinked networks, improving the mechanical strength and stability of materials like composites and adhesives [].

- Surface modification: BIC can be used to modify the surface properties of materials, such as improving adhesion or imparting specific functionalities [].

1,4-Bis(isocyanatomethyl)cyclohexane is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂. It is characterized by the presence of two isocyanatomethyl groups attached to a cyclohexane ring. This compound is known for its reactivity and is classified as an isocyanate, which are compounds containing the isocyanate functional group (-N=C=O). Isocyanates are widely recognized for their roles in the production of polyurethanes and other polymers, making 1,4-bis(isocyanatomethyl)cyclohexane significant in industrial applications .

- Nucleophilic Addition: Isocyanates react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.

- Polymerization: It can participate in polymerization reactions to produce polyurethane materials. The reaction with diols or polyols leads to the formation of polyurethanes, which are used in foams, elastomers, and coatings .

- Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbon dioxide, which can be an exothermic reaction .

1,4-Bis(isocyanatomethyl)cyclohexane exhibits significant biological activity primarily due to its reactivity with biological molecules. It has been associated with:

- Toxicity: The compound can cause skin irritation and respiratory issues upon exposure. It has been classified as harmful if swallowed and can lead to skin corrosion or irritation .

- Sensitization: Prolonged exposure may result in hypersensitivity reactions such as occupational asthma or hypersensitivity pneumonitis .

Due to these effects, handling this compound requires strict safety protocols.

The synthesis of 1,4-bis(isocyanatomethyl)cyclohexane typically involves the following methods:

- From Cyclohexanediol: Cyclohexanediol can be reacted with phosgene or other isocyanate precursors to yield 1,4-bis(isocyanatomethyl)cyclohexane.

- From Cyclohexylamine: Cyclohexylamine can also be converted into the corresponding isocyanate through phosgenation processes.

- Direct Synthesis: Another method includes reacting formaldehyde with an excess of isocyanic acid under controlled conditions .

These methods highlight the versatility in synthesizing this compound while emphasizing the need for careful handling due to the toxic nature of intermediates like phosgene.

1,4-Bis(isocyanatomethyl)cyclohexane has several applications across various industries:

- Polyurethane Production: It serves as a key ingredient in the synthesis of polyurethane foams and elastomers.

- Adhesives and Sealants: The compound is utilized in formulating high-performance adhesives and sealants due to its strong bonding capabilities.

- Coatings: It contributes to durable coatings that require resistance to chemicals and abrasion.

These applications underscore its importance in materials science and industrial chemistry.

Interaction studies involving 1,4-bis(isocyanatomethyl)cyclohexane focus on its reactivity with various biological molecules and polymers. Key findings include:

- Reactivity with Proteins: Studies show that isocyanates can modify amino acids in proteins, potentially leading to immunogenic responses.

- Polymer Blends: Research indicates that blending this compound with other polymers can enhance mechanical properties and thermal stability.

These interactions are critical for understanding both its industrial utility and potential health impacts.

Several compounds share structural similarities with 1,4-bis(isocyanatomethyl)cyclohexane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(isocyanatomethyl)cyclohexane | Isocyanate | Contains two isocyanatemethyl groups but differs in position. |

| Hexamethylene diisocyanate | Diisocyanate | Known for its use in polyurethane production; more reactive than 1,4-bis. |

| Toluene diisocyanate | Diisocyanate | Widely used in coatings; has aromatic character affecting reactivity. |

| Methylene diphenyl diisocyanate | Diisocyanate | Used extensively in rigid foam applications; has a more complex structure. |

The uniqueness of 1,4-bis(isocyanatomethyl)cyclohexane lies in its cyclohexane structure combined with two isocyanatomethyl groups, providing distinct physical properties and reactivity compared to other similar compounds. Its specific applications in polyurethane chemistry further differentiate it from other isocyanates .

1,4-Bis(isocyanatomethyl)cyclohexane exists as both cis and trans isomers, with the trans isomer being particularly valuable for producing high-performance polyurethane elastomers (PUEs). This compound offers significant advantages over conventional aromatic diisocyanates like 4,4′-diphenylmethane diisocyanate (MDI) in terms of light stability, hydrolysis resistance, and thermal stability.

The basic synthesis of 1,4-Bis(isocyanatomethyl)cyclohexane can be achieved from 1,4-cyclohexanedimethanol and methyl isocyanate through a reaction that typically requires an inert atmosphere and a catalyst for efficiency. It belongs to the class of diisocyanates, which are essential intermediates in the manufacture of polyurethanes.

Isomerization Techniques for Trans-Rich Isomer Production

The trans isomer of 1,4-Bis(isocyanatomethyl)cyclohexane is particularly valuable due to its superior properties in polyurethane applications. Several isomerization techniques have been developed to increase the trans isomer content.

One significant method involves the isomerization of cis 1,4-bis(aminomethyl)cyclohexane to the trans isomer by heating at temperatures ranging from 120 to 250°C in the presence of a platinum group catalyst. The temperature plays a crucial role in this process - higher temperatures increase the trans isomer content but also increase unwanted side reactions when exceeding 250°C. Conversely, temperatures below 120°C result in decreased isomerization efficiency.

According to patent literature, a specific example demonstrated that heating 4g of 1,4-bis(aminomethyl)cyclohexane with 2g of 5% ruthenium catalyst supported on granular carbon at 200°C for one hour changed the trans/cis isomer ratio from 28.4%/71.6% to 76.3%/23.5%. This significant increase in trans isomer content illustrates the effectiveness of the platinum group catalyst method.

Another innovative isomerization approach involves blending 1,4-bis(aminomethyl)cyclohexane with an alkali metal compound and xylylenediamine (XDA), followed by heating to improve trans isomer content. This method can achieve a trans isomer content exceeding 70 mass% relative to the total cis and trans isomers.

Table 1: Isomerization Conditions and Their Effects on Trans Isomer Content

| Temperature (°C) | Catalyst | Reaction Time | Initial Ratio (trans/cis) | Final Ratio (trans/cis) |

|---|---|---|---|---|

| 200 | 5% Ru/C | 1 hour | 28.4%/71.6% | 76.3%/23.5% |

| 120-250 | Platinum group | Several minutes to 3 hours | Varies | >80% trans possible |

| <120 | Platinum group | Various | Varies | Decreased isomerization efficiency |

It's worth noting that the isomerization reaction should preferably be carried out without using hydrogen gas, as reactive gases like hydrogen can decrease the yield of 1,4-bis(aminomethyl)cyclohexane.

Catalytic Hydrogenation Approaches from Xylylene Diisocyanate Precursors

The synthesis of 1,4-bis(isocyanatomethyl)cyclohexane frequently involves catalytic hydrogenation of xylylene diisocyanate precursors. 1,4-H6XDA (1,4-bis(aminomethyl)cyclohexane) is essentially a nuclear hydrogenation product of p-xylylenediamine (p-XDA), where hydrogen is added to the benzene ring.

Platinum group catalysts are predominantly used in these hydrogenation reactions due to their exceptional efficiency. The hydrogenation process typically requires carefully controlled conditions to ensure high yield and selectivity toward the desired product.

One specific approach described in patent EP3388416NWA1 involves a method where 1,4-bis(aminomethyl)cyclohexane is produced as an intermediate, which is then converted to the corresponding diisocyanate. This process represents an important industrial route to producing 1,4-bis(isocyanatomethyl)cyclohexane with high efficiency.

The hydrogenation process generally requires specific equipment configurations:

- Batch reactors equipped with temperature control systems and hydrogen gas introduction capabilities

- Continuous flow systems for industrial-scale production

- Specialized catalyst beds designed for optimal hydrogen contact and reaction efficiency

Photochemical Reaction Pathways in Amine Salt Conversion

Photochemical reactions represent another significant pathway for synthesizing 1,4-bis(isocyanatomethyl)cyclohexane, particularly in the conversion of amine salts. According to patent CN106674056A, a preparation method involves a two-step process beginning with salt formation followed by a photochemical reaction.

The salt-forming reaction typically follows this procedure:

- Addition of toluene, concentrated hydrochloric acid (36% concentration), and water to a reactor

- Dropwise addition of cyclohexamethylene dimethylamine while maintaining 20°C

- Warming the mixture for 0.5 hours after complete addition

- Increasing temperature for reflux dehydration

- Filtering the reaction solution to obtain the amine salt

- Vacuum drying to obtain a solid product of the amine salt

The subsequent photochemical reaction involves:

- Transferring the obtained amine salt to a reactor

- Adding a solvent such as xylene, chlorobenzene, or trichlorobenzene

- Carrying out the photochemical reaction under specific conditions

This photochemical approach represents an innovative pathway that can help solve problems related to industrialization, amine coating issues, and solvent utilization, ultimately achieving stable quality with improved dispersion and fluidity.

Purification Strategies for High-Purity Industrial-Scale Production

Purification is critical for obtaining high-purity 1,4-bis(isocyanatomethyl)cyclohexane suitable for industrial applications. Various strategies are employed, with crystallization and distillation being the most prominent.

Crystallization is particularly effective for separating trans-rich 1,4-bis(aminomethyl)cyclohexane from mixtures containing both cis and trans isomers. This process can yield crystals containing more than 80% trans isomer, which are highly valuable for polyurethane applications.

The crystallization process typically involves:

- Mixing 1,4-bis(aminomethyl)cyclohexane with an appropriate solvent

- Cooling the mixture to -9 to 27°C

- Separating the resulting slurry into crystals and mother liquor using filtration or centrifugal separation

- Heating the crystals to liquefy them

- Separating the high trans-content 1,4-bis(aminomethyl)cyclohexane from the solvent via distillation

The choice of solvent significantly impacts crystallization efficiency. Ideal solvents are inert to 1,4-bis(aminomethyl)cyclohexane, have melting points below -9°C, and exhibit low solubility toward trans crystals. Branched or cyclic hydrocarbon compounds like hexane, methylcyclohexane, toluene, and xylene are preferred, with n-hexane being especially suitable.

Table 2: Preferred Solvents for Crystallization of Trans 1,4-bis(aminomethyl)cyclohexane

| Solvent | Type | Advantages | Melting Point |

|---|---|---|---|

| n-hexane | Branched hydrocarbon | Low solubility to trans crystals, especially preferred | -95°C |

| Methylcyclohexane | Cyclic hydrocarbon | Good separation properties | -126.6°C |

| Toluene | Aromatic hydrocarbon | Effective solvent for process | -95°C |

| Xylene | Aromatic hydrocarbon | Good for industrial applications | ~-47.9°C (depending on isomer) |

Distillation represents another crucial purification strategy. After isomerization, the product undergoes distillation to separate 1,4-bis(isocyanatomethyl)cyclohexane from by-products and unreacted materials. This approach is particularly valuable for industrial-scale production where high purity is essential.

An efficient combined approach involves:

- Isomerizing cis 1,4-bis(aminomethyl)cyclohexane to trans isomer through heating with a platinum group catalyst

- Crystallizing to separate high trans-content material

- Recycling the mother liquor to the isomerization step

- Final purification through distillation

This integrated process achieves 1,4-bis(aminomethyl)cyclohexane containing more than 80% trans isomer with high yield, making it industrially viable and economically attractive.

Reaction Kinetics with Polyol Systems in Polyurethane Formation

The reaction between 1,4-bis(isocyanatomethyl)cyclohexane and polyol systems follows a step-growth polymerization mechanism, where the isocyanate (-NCO) groups react with hydroxyl (-OH) groups to form urethane linkages. The cyclohexane backbone imposes steric effects that moderate reactivity compared to linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI). For instance, the cis- and trans-isomerism of the cyclohexane ring alters the spatial accessibility of isocyanate groups, leading to variations in reaction rates depending on the stereochemistry of the monomer [2].

Symmetry Effects on Mechanical Performance of Elastomers

The molecular symmetry of 1,4-Bis(isocyanatomethyl)cyclohexane plays a crucial role in determining the mechanical performance of polyurethane elastomers. The compound exists as both cis and trans stereoisomers, with the trans isomer exhibiting superior properties due to its highly symmetric structure [1] [3].

Molecular Symmetry and Mechanical Properties

The trans-1,4-Bis(isocyanatomethyl)cyclohexane isomer demonstrates exceptional mechanical performance compared to conventional diisocyanates. Research has shown that elastomers based on this compound achieve impact resilience values of approximately 60% at 95A hardness, significantly exceeding the performance of 4,4'-diphenylmethane diisocyanate (MDI) and dicyclohexylmethane-4,4'-diisocyanate (H₁₂MDI) based systems [4] [5].

The symmetric structure of the trans isomer facilitates optimal packing arrangements in the hard segment domains, leading to enhanced mechanical properties. This symmetry enables the formation of well-organized crystalline domains that contribute to superior elasticity, lower compression set, and improved heat resistance [6] [7].

Hard Segment Crystallization and Symmetry

The highly symmetric chemical structure of 1,4-Bis(isocyanatomethyl)cyclohexane promotes crystallization of hard segment chains through the formation of hydrogen bonds [4] [5]. This crystallization behavior is fundamentally different from that observed with asymmetric diisocyanates, where steric hindrance and irregular packing limit crystalline domain formation [8] [9].

The degree of microphase separation, quantified by the parameter |Tg,s - Tm,h|, reaches 226°C for 1,4-Bis(isocyanatomethyl)cyclohexane-based polyurethanes, representing the highest value among commonly used diisocyanates [10]. This enhanced phase separation directly correlates with improved mechanical performance and thermal stability.

Comparative Analysis with Other Diisocyanates

| Diisocyanate | Type | Symmetry | Impact Resilience (%) | Light Stability | Hydrolytic Stability | Crystallization |

|---|---|---|---|---|---|---|

| 1,4-Bis(isocyanatomethyl)cyclohexane | Cycloaliphatic | High (trans isomer) | 60 (at 95A) | Excellent | Excellent | Readily crystallizes |

| 4,4'-Diphenylmethane diisocyanate (MDI) | Aromatic | Moderate | 45-50 | Poor | Poor | Moderate |

| Dicyclohexylmethane-4,4'-diisocyanate (H₁₂MDI) | Cycloaliphatic | Moderate | 40-45 | Good | Good | Low |

| Hexamethylene diisocyanate (HDI) | Aliphatic | High | 35-40 | Excellent | Excellent | Moderate |

| Isophorone diisocyanate (IPDI) | Cycloaliphatic | Low (bulky) | 30-35 | Excellent | Excellent | Poor |

Cycloaliphatic Structure Contributions to Hydrolytic Stability

The cycloaliphatic structure of 1,4-Bis(isocyanatomethyl)cyclohexane provides significant advantages in terms of hydrolytic stability compared to aromatic diisocyanates. This enhanced stability is attributed to the absence of aromatic rings that are susceptible to hydrolytic degradation [11] [12].

Mechanism of Hydrolytic Resistance

Cycloaliphatic diisocyanates, including 1,4-Bis(isocyanatomethyl)cyclohexane, exhibit superior resistance to hydrolysis due to their saturated ring structure. The cyclohexane ring provides structural rigidity while maintaining resistance to water attack, unlike aromatic systems that contain electron-deficient centers susceptible to nucleophilic attack [12] [13].

The hydrolytic stability of polyurethanes based on 1,4-Bis(isocyanatomethyl)cyclohexane is further enhanced by the formation of stable urethane linkages. These linkages exhibit reduced susceptibility to hydrolytic cleavage compared to those formed with aromatic diisocyanates, resulting in longer service life and maintained mechanical properties under humid conditions [14] [15].

Environmental Resistance Properties

The cycloaliphatic structure contributes to excellent weathering resistance and UV stability. Unlike aromatic diisocyanates that undergo photodegradation and yellowing, 1,4-Bis(isocyanatomethyl)cyclohexane-based polyurethanes maintain their optical clarity and mechanical properties even under prolonged exposure to environmental stress [11] [12].

Research has demonstrated that polyurethanes based on cycloaliphatic diisocyanates exhibit significantly improved performance in accelerated weathering tests, with minimal changes in tensile strength, elongation at break, and color stability compared to aromatic counterparts [12].

Hydrogen Bonding Interactions in Microphase-Separated Systems

The hydrogen bonding behavior of 1,4-Bis(isocyanatomethyl)cyclohexane in polyurethane systems is fundamentally influenced by its symmetric molecular structure, which promotes ordered arrangements and strong intermolecular interactions [16] [17].

Hydrogen Bonding Networks

The urethane groups formed from 1,4-Bis(isocyanatomethyl)cyclohexane participate in extensive hydrogen bonding networks that stabilize the microphase-separated morphology. The symmetric structure of the diisocyanate facilitates regular spacing of hydrogen bonding sites, leading to more ordered and stable hard segment domains [18] [19].

Theoretical studies using density functional theory have shown that the hydrogen bonding interactions in 1,4-Bis(isocyanatomethyl)cyclohexane-based systems are comparable in strength to those in aromatic systems, but with enhanced spatial organization due to the symmetric molecular geometry [16] [17].

Microphase Separation Enhancement

The formation of hydrogen bonding networks in 1,4-Bis(isocyanatomethyl)cyclohexane-based polyurethanes promotes enhanced microphase separation between hard and soft segments. This separation is crucial for achieving optimal mechanical properties, as it allows the hard segments to act as physical crosslinks while maintaining the flexibility of the soft segments [20] [21].

Fourier transform infrared spectroscopy studies have revealed that the proportion of hydrogen-bonded ordered carbonyl groups increases significantly in systems based on 1,4-Bis(isocyanatomethyl)cyclohexane, reaching up to 94% in high hard segment content formulations [20]. This high degree of hydrogen bonding contributes to the superior mechanical properties observed in these systems.

Thermal Stability of Hydrogen Bonding

The hydrogen bonding networks in 1,4-Bis(isocyanatomethyl)cyclohexane-based polyurethanes exhibit excellent thermal stability, with disruption occurring only at elevated temperatures. This thermal stability is attributed to the ordered arrangement of hydrogen bonding sites and the rigid cycloaliphatic structure that minimizes thermal motion [22] [23].

Crystallization Behavior in Thermoplastic Polyurethane Systems

The crystallization behavior of thermoplastic polyurethanes incorporating 1,4-Bis(isocyanatomethyl)cyclohexane is characterized by enhanced nucleation rates and improved crystal growth kinetics compared to conventional diisocyanates [24] [25].

Crystallization Kinetics and Mechanism

The symmetric structure of 1,4-Bis(isocyanatomethyl)cyclohexane facilitates rapid crystallization of hard segment domains during cooling from the melt. The crystallization process is characterized by reduced half-times and enhanced nucleation rates compared to asymmetric diisocyanates [26] [27].

| Property | Value | Comments |

|---|---|---|

| Hard Segment Melting Temperature | 170.2°C | Higher than MDI (152.5°C) and H₁₂MDI (67.6°C) |

| Soft Segment Glass Transition | -65°C to -80°C | Depends on soft segment type |

| Crystallization Temperature Range | 160-210°C | Onset varies with hard segment content |

| Degree of Microphase Separation | 226°C (|Tg,s - Tm,h|) | Highest among common diisocyanates |

| Hard Segment Crystallinity | High (>80%) | Due to symmetric structure |

| Thermal Stability Temperature | >300°C | Excellent thermal stability |

Hard Segment Content Effects

The crystallization behavior is strongly influenced by the hard segment content in the polyurethane formulation. Studies have shown that thermoplastic polyurethanes with hard segment contents above 35% exhibit sharp Bragg peaks and larger hard domains, indicating enhanced crystallinity [25] [28].

The crystallization process involves the formation of crystalline hard domains that serve as physical crosslinks, contributing to the mechanical properties of the material. The size and perfection of these crystalline domains directly correlate with the overall mechanical performance [29] [30].

Processing Implications

The enhanced crystallization kinetics of 1,4-Bis(isocyanatomethyl)cyclohexane-based systems have important implications for processing conditions. The rapid crystallization allows for shorter cycle times in injection molding and other thermoplastic processing operations, while maintaining excellent mechanical properties [31] [32].

The crystallization behavior also influences the thermal processing window, with higher crystallization temperatures requiring careful control of processing conditions to avoid premature crystallization during melt processing [25] [33].

Morphological Development

The crystallization process leads to the development of well-organized morphologies characterized by distinct hard and soft domains. Small-angle X-ray scattering studies have revealed that the interdomain spacing increases with the use of 1,4-Bis(isocyanatomethyl)cyclohexane, indicating more efficient hard segment packing and stronger intermolecular forces [34] [25].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (40.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (40.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (40.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

98458-83-4